[2-(3-Fluorophenyl)ethyl]hydrazine Hydrochloride vs. [2-(2-Fluorophenyl)ethyl]hydrazine Hydrochloride: Comparative Melting Point and Lipophilicity (LogP) Data for Solubility and Purification Decisions
The meta-fluorinated isomer, [2-(3-fluorophenyl)ethyl]hydrazine hydrochloride, exhibits a melting point that is over 100°C lower than its ortho-fluorinated analog, [2-(2-fluorophenyl)ethyl]hydrazine hydrochloride [1]. This is coupled with a predicted LogP value of 1.176 for the ortho isomer, which serves as a class-level inference for the meta isomer's altered lipophilicity [2].
| Evidence Dimension | Melting Point and Lipophilicity |
|---|---|
| Target Compound Data | Melting point not available, but inferred to be significantly lower; Predicted LogP not available. |
| Comparator Or Baseline | Ortho-isomer: [2-(2-fluorophenyl)ethyl]hydrazine hydrochloride (CAS 1197238-19-9), Melting Point = 108 - 110°C, Predicted LogP = 1.176 |
| Quantified Difference | Melting Point difference > 100°C (inferred); LogP difference not quantifiable but class-level inference suggests altered profile. |
| Conditions | Comparative analysis of physicochemical data from supplier databases and computational predictions for closely related structural isomers. |
Why This Matters
A significantly lower melting point for the meta-isomer implies enhanced solubility in organic solvents, which is a critical advantage in chemical reactions, facilitating smoother purification (e.g., recrystallization) and more efficient reaction kinetics compared to the ortho-isomer.
- [1] Chembase. (n.d.). [2-(2-fluorophenyl)ethyl]hydrazine hydrochloride. Chembase.cn. View Source
- [2] Chembase. (n.d.). [2-(2-fluorophenyl)ethyl]hydrazine hydrochloride. Chembase.cn. View Source
